N'-(2-(3,5-dimethylphenoxy)acetyl)-2-ethoxybenzohydrazide
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Overview
Description
2-(3,5-DIMETHYLPHENOXY)-N’-(2-ETHOXYBENZOYL)ACETOHYDRAZIDE is a synthetic organic compound that belongs to the class of acylhydrazides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-DIMETHYLPHENOXY)-N’-(2-ETHOXYBENZOYL)ACETOHYDRAZIDE typically involves the reaction of 2-ethoxybenzoyl chloride with 2-(3,5-dimethylphenoxy)acetic acid hydrazide. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography would be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-DIMETHYLPHENOXY)-N’-(2-ETHOXYBENZOYL)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,5-DIMETHYLPHENOXY)-N’-(2-ETHOXYBENZOYL)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-DIMETHYLPHENOXY)-N’-(2-METHOXYBENZOYL)ACETOHYDRAZIDE
- 2-(3,5-DIMETHYLPHENOXY)-N’-(2-PROPANOYLBENZOYL)ACETOHYDRAZIDE
Uniqueness
2-(3,5-DIMETHYLPHENOXY)-N’-(2-ETHOXYBENZOYL)ACETOHYDRAZIDE is unique due to its specific structural features, such as the presence of both 3,5-dimethylphenoxy and 2-ethoxybenzoyl groups. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
Molecular Formula |
C19H22N2O4 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N'-[2-(3,5-dimethylphenoxy)acetyl]-2-ethoxybenzohydrazide |
InChI |
InChI=1S/C19H22N2O4/c1-4-24-17-8-6-5-7-16(17)19(23)21-20-18(22)12-25-15-10-13(2)9-14(3)11-15/h5-11H,4,12H2,1-3H3,(H,20,22)(H,21,23) |
InChI Key |
PRHWBQLHDKPEPO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NNC(=O)COC2=CC(=CC(=C2)C)C |
Origin of Product |
United States |
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